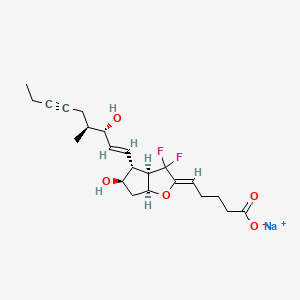

Afp-07

Description

Properties

CAS No. |

171232-82-9 |

|---|---|

Molecular Formula |

C22H29F2NaO5 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

sodium (5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoate |

InChI |

InChI=1S/C22H30F2O5.Na/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28;/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28);/q;+1/p-1/b12-11+,19-9-;/t14-,15-,16+,17+,18-,21+;/m0./s1 |

InChI Key |

GBCFWAJYJCSFCG-VZKWKQLNSA-M |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)[O-])/O2)(F)F)O)O.[Na+] |

Canonical SMILES |

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

171232-82-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AFP-07; AFP 07; AFP07; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AFP-07

Disclaimer: The term "AFP-07" is ambiguous and could refer to Alpha-Fetoprotein (AFP) and its derivatives, or the migraine medication AXS-07. This guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Alpha-Fetoprotein (AFP) and its Potential Derivatives (Interpreted as "this compound")

Alpha-fetoprotein (AFP) is a glycoprotein (B1211001) that plays a significant role in fetal development and has been implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). Its mechanism of action is multifaceted, involving interactions with multiple signaling pathways that regulate cell growth, proliferation, and apoptosis. Peptides derived from AFP are being explored for their therapeutic potential.

Core Mechanisms of Action of AFP

AFP's biological effects are mediated through receptor binding and subsequent modulation of intracellular signaling cascades. Extracellular AFP can bind to its receptor (AFPR) on the cell surface, leading to a cascade of events that promote tumor growth and survival.[1][2]

Key Signaling Pathways Modulated by AFP:

-

PI3K/Akt/mTOR Pathway: AFP can activate the PI3K/Akt/mTOR signaling pathway.[1][2][3] This activation is often initiated by the interaction of intracellular AFP with PTEN, a tumor suppressor, leading to its inhibition. The subsequent activation of Akt and mTOR promotes cell proliferation, growth, and survival, and is also implicated in the development of drug resistance.

-

cAMP/PKA Pathway: Binding of AFP to its receptor can lead to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of Protein Kinase A (PKA). This pathway is involved in stimulating the growth of liver cancer cells. Studies in breast cancer cell lines (MCF-7 and T47D) have shown that AFP-derived peptides can induce both rapid and sustained increases in cAMP levels, suggesting a role in the anti-estrogenic activities of these peptides.

-

Apoptosis Regulation: AFP exerts significant anti-apoptotic effects through multiple mechanisms:

-

Caspase-3 Inhibition: AFP can directly interact with and inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade. This prevents the induction of apoptosis by ligands such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

-

p53/Bax/Cytochrome c Pathway: AFP may regulate the p53/Bax/cytochrome c/caspase-3 pathway to inhibit cell apoptosis.

-

Bcl-2 Upregulation: AFP can interfere with the all-trans retinoic acid (ATRA)–retinoic acid receptor (RAR) signaling pathway. By binding to RAR, AFP competitively inhibits ATRA binding, leading to increased expression of the anti-apoptotic protein Bcl-2.

-

-

Macrophage Polarization: Tumor-derived AFP can promote the polarization of macrophages towards an M2-like phenotype, which is associated with tumor promotion and immune suppression. This effect may be mediated through the activation of the PI3K/Akt signaling pathway in macrophages.

Quantitative Data Summary

| Experimental Model | Treatment | Key Quantitative Finding | Reference |

| MCF-7 and T47D breast cancer cells | AFP peptide | Induced rapid (<1 hour) and prolonged (>12 hours) elevations of cAMP. | |

| Raji cells | 15 µM AFP | Activation of caspase-3-like proteases as early as 4 hours post-treatment. |

Experimental Protocols

cAMP Level Measurement in Breast Cancer Cells

-

Cell Lines: MCF-7 and T47D human breast cancer cell lines.

-

Treatments: Cells were treated with AFP peptide, Estradiol (E2), or a combination of both.

-

Methodology: Intracellular cAMP levels were measured at various time points (early: <1 hour; late: >12 hours) post-treatment. The specific assay used for cAMP measurement (e.g., ELISA, RIA) would be a standard laboratory procedure.

Caspase Activity Assay

-

Cell Line: Raji (human Burkitt's lymphoma) cells.

-

Treatment: Cells were treated with 15 µM AFP.

-

Methodology: Caspase-3-like protease activity was measured using fluorogenic caspase substrates at different time intervals (0.5-17 hours) after AFP treatment. This typically involves lysing the cells and incubating the lysate with a specific fluorogenic substrate for the caspase of interest, followed by measurement of fluorescence.

Signaling Pathway Diagrams

References

- 1. Alpha-fetoprotein: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Fetoprotein Binding Mucin and Scavenger Receptors: An Available Bio-Target for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha fetoprotein promotes polarization of macrophages towards M2-like phenotype and inhibits macrophages to phagocytize hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

AFP-07: A Technical Overview of its Prostacyclin Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

AFP-07 is a synthetic derivative of prostacyclin, specifically a 7,7-difluoroprostacyclin derivative, identified as a highly potent and selective agonist for the prostacyclin receptor (IP receptor). Its primary mechanism of action involves the activation of the IP receptor, a G-protein coupled receptor (GPCR), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade mediates various physiological effects, most notably vasodilation and the inhibition of platelet aggregation. This document provides a comprehensive technical guide on the core pharmacology of this compound, including its binding affinity, receptor selectivity, the associated signaling pathway, and detailed experimental protocols for its characterization.

Core Pharmacological Data

The following tables summarize the key quantitative data available for this compound, focusing on its binding affinity and receptor selectivity profile.

Table 1: this compound Binding Affinity for the Prostacyclin (IP) Receptor

| Compound | Receptor | Parameter | Value (nM) | Reference |

| This compound | Prostacyclin (IP) | Ki | 0.561 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: this compound Selectivity Profile Against Other Prostanoid Receptors

| Compound | Receptor | Parameter | Value (nM) | Reference |

| This compound | Prostaglandin E Receptor 1 (EP1) | Ki | > 100 | [1] |

| This compound | Prostaglandin E Receptor 2 (EP2) | Ki | > 100 | [1] |

| This compound | Prostaglandin E Receptor 3 (EP3) | Ki | > 100 | [1] |

| This compound | Prostaglandin E Receptor 4 (EP4) | Ki | > 10 | [1] |

This data demonstrates the high selectivity of this compound for the IP receptor over various subtypes of the EP receptor.

Note on Functional Potency: As of the date of this document, specific functional potency data for this compound, such as EC50 or IC50 values from functional assays (e.g., cAMP accumulation or platelet aggregation inhibition), are not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

The prostacyclin (IP) receptor is a classic Gs-coupled receptor. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. In vascular smooth muscle cells, this leads to relaxation and vasodilation. In platelets, this pathway inhibits aggregation.

Diagram: Prostacyclin (IP) Receptor Signaling Pathway

Caption: Signaling pathway of the prostacyclin (IP) receptor activated by an agonist like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of a prostacyclin receptor agonist like this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol is designed to determine the binding affinity of this compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK-293 or CHO cells).

-

Radiolabeled prostacyclin analog (e.g., [3H]iloprost).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

This compound at various concentrations.

-

Non-specific binding control (a high concentration of a non-radiolabeled IP agonist, e.g., 10 µM iloprost).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [3H]iloprost (usually at its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of this compound.

cAMP Accumulation Assay (for Functional Potency)

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP in whole cells.

Materials:

-

A whole-cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK-293-IP cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound at various concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and grow to a suitable confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the plate reader into cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

In Vitro Platelet Aggregation Assay

This functional assay assesses the ability of this compound to inhibit platelet aggregation induced by a pro-aggregatory agent.

Materials:

-

Freshly drawn human whole blood or prepared platelet-rich plasma (PRP).

-

Anticoagulant (e.g., citrate).

-

A platelet aggregation-inducing agent (e.g., ADP, collagen, or thrombin).

-

This compound at various concentrations.

-

Saline or appropriate vehicle control.

-

A platelet aggregometer.

Procedure:

-

PRP Preparation: If using PRP, centrifuge fresh, citrated whole blood at a low speed to separate the PRP.

-

Pre-incubation: Pre-incubate the PRP or whole blood with various concentrations of this compound or vehicle control for a short period (e.g., 2-5 minutes) at 37°C in the aggregometer cuvettes.

-

Induction of Aggregation: Add a fixed concentration of an aggregating agent (e.g., ADP) to the cuvettes to induce platelet aggregation.

-

Measurement: The aggregometer measures the change in light transmission through the sample over time as platelets aggregate.

-

Data Analysis: The maximum extent of aggregation for each concentration of this compound is recorded. The percentage inhibition of aggregation is calculated relative to the vehicle control. The IC50 (the concentration of this compound that inhibits 50% of the induced aggregation) is determined by plotting the percentage inhibition against the logarithm of the this compound concentration.

References

The Function of AFP-Derived Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-fetoprotein (AFP) is a multifaceted glycoprotein (B1211001) that plays a crucial role in fetal development and is a well-established biomarker for certain cancers, particularly hepatocellular carcinoma. Beyond its diagnostic utility, research has unveiled the therapeutic potential of peptides and fragments derived from the full-length AFP molecule. These fragments, often referred to as AFP-Inhibiting Fragments (AIFs), exhibit a range of biological activities, including the inhibition of cancer cell growth and the modulation of key signaling pathways. This technical guide provides an in-depth overview of the function of these AFP-derived peptides, with a focus on their mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize their effects. While the specific term "Afp-07" does not correspond to a standard nomenclature in published literature, this guide will focus on the well-characterized AFP-derived peptides that are likely the subject of interest.

Core Function of AFP-Derived Peptides

The primary therapeutic function of AFP-derived peptides lies in their ability to counteract the pro-cancerous effects of native AFP.[1] Full-length AFP can promote tumor growth, metastasis, and drug resistance.[1] AIFs, which are often derived from the third domain of AFP, can inhibit these malignant behaviors.[1] One of the most studied AIFs is the Growth Inhibitory Peptide (GIP), a 34-amino acid fragment of AFP.[2] GIP has been shown to suppress the growth of a wide array of tumor types in vitro and in vivo.[2]

The mechanisms of action for these peptides are multifaceted and include:

-

Direct Inhibition of Cancer Cell Growth: AFP-derived peptides can have a cytostatic effect on cancer cells, arresting their proliferation.[2]

-

Modulation of Signaling Pathways: These peptides can interfere with the signaling cascades that are aberrantly activated in cancer cells, such as the PI3K/Akt pathway.

-

Induction of Apoptosis: Some AFP fragments can promote programmed cell death in tumor cells by interacting with components of the apoptotic machinery, such as caspase-3.

-

Drug Delivery: Due to their ability to be selectively taken up by cancer cells that express AFP receptors, these fragments can be used as vectors to deliver cytotoxic drugs directly to tumors.[1]

Key Signaling Pathways Modulated by AFP-Derived Peptides

The anti-cancer effects of AFP-derived peptides are mediated through their interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[3] Endocytosed AFP can interact with and inhibit the tumor suppressor PTEN, leading to the activation of the PI3K/Akt/mTOR pathway, which promotes the malignant behavior of hepatocellular carcinoma cells.[4] AFP-derived peptides can counteract this effect, thereby inhibiting cancer cell proliferation.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory role of AFP-derived peptides.

Caspase-Dependent Apoptosis Pathway

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis to ensure their survival. Cytoplasmic AFP can interact with and inhibit caspase-3, a key executioner caspase in the apoptotic cascade.[4] AFP-derived peptides may promote apoptosis by preventing this interaction, thereby allowing caspase-3 to carry out its function.

Caption: Caspase-dependent apoptosis pathway and the role of AFP and its derived peptides.

Quantitative Data on the Bioactivity of AFP-Derived Peptides

The biological activity of AFP-derived peptides is dose-dependent. The following table summarizes quantitative data from various studies.

| Peptide/Fragment | Cell Line | Assay | Concentration/Dose | Effect |

| Growth Inhibitory Peptide (GIP) | MCF-7 (Breast Cancer) | Cell Proliferation | 10⁻⁵ to 10⁻¹⁴ M | Inhibition of proliferation |

| GIP | MCF-7 (Breast Cancer) | Gene Expression (RT-PCR) | 10⁻¹² M | 5-fold decrease in Cyclin E1 mRNA |

| GIP | MCF-7 (Breast Cancer) | Protein Expression (Western Blot) | 10⁻⁹ M | Decrease in Cyclin E1 protein levels |

| AFP-derived octapeptide | T47D (Breast Cancer) | Cell Growth | Not specified | 65% inhibition of estradiol-stimulated growth |

| Full-length AFP | Various tumor cell lines | Cell Growth | >100 µg/ml | Dose-dependent growth inhibition |

| Full-length AFP | Normal embryonal fibroblasts | Cell Proliferation | Not specified | Dose-dependent stimulation of proliferation |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the function of AFP-derived peptides. Below are representative protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

References

- 1. Deep Learning Combined with Quantitative Structure‒Activity Relationship Accelerates De Novo Design of Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

An In-depth Technical Guide on the Core Biological Role and Pathways of Alpha-Fetoprotein (AFP)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-Fetoprotein (AFP) is a glycoprotein (B1211001) that plays a crucial role in fetal development and is re-expressed in various pathological conditions in adults, most notably in hepatocellular carcinoma (HCC) and certain germ cell tumors.[1][2] Its multifaceted roles extend beyond being a widely used tumor marker; it is an active participant in key cellular processes including proliferation, apoptosis, metastasis, and immune modulation.[3][4] This document provides a detailed overview of the biological functions of AFP, the signaling pathways it modulates, a summary of relevant quantitative data, and detailed protocols for key experimental procedures used in its study.

Biological Roles of Alpha-Fetoprotein

AFP's functions are diverse, impacting cell fate and behavior through both extracellular and intracellular mechanisms. Extracellularly, it can bind to cell surface receptors, while intracellularly it interacts with various signaling proteins to regulate cellular pathways.[4]

| Biological Role | Description | Key Interacting Molecules | References |

| Cell Proliferation | AFP promotes the growth of cancer cells by activating pro-proliferative signaling pathways. | PTEN, PI3K, Akt, mTOR | |

| Inhibition of Apoptosis | AFP can suppress programmed cell death, contributing to tumor survival. It directly binds to and inhibits the activity of caspase-3. | Caspase-3, p53, Bax | |

| Metastasis and Invasion | AFP enhances the migratory and invasive properties of cancer cells. | MMP2/9, CXCR4, EpCAM | |

| Immune Modulation | AFP exhibits immunosuppressive effects, helping cancer cells evade the host immune system. | T-cells, NK cells, Dendritic cells |

Signaling Pathways Involving Alpha-Fetoprotein

AFP's biological effects are mediated through its modulation of several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Intracellular AFP has been shown to bind to the tumor suppressor PTEN, inhibiting its function. This leads to the activation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Caption: AFP-mediated activation of the PI3K/Akt/mTOR pathway.

Apoptosis Regulation via Caspase-3 Inhibition

AFP directly interacts with caspase-3, a key executioner caspase in the apoptotic cascade, thereby inhibiting its activity and preventing cell death.

Caption: Inhibition of apoptosis by AFP through direct interaction with Caspase-3.

Quantitative Data Summary

The following tables summarize key quantitative data related to AFP.

Table 1: Serum AFP Levels in Different Conditions

| Condition | Typical AFP Concentration (ng/mL) | Reference |

| Healthy, Non-pregnant Adults | < 10 | |

| Primary Hepatocellular Carcinoma | > 400 | |

| Nonseminomatous Germ Cell Tumors | Elevated, varies with stage | |

| Liver Cirrhosis/Hepatitis | Moderately elevated |

Table 2: In Vitro Experimental Conditions for AFP Studies

| Experiment | Cell Line | AFP Concentration | Duration | Observed Effect | Reference |

| Proliferation Assay | HepG2 | Varies | - | Increased PI3K and Akt expression | |

| Apoptosis Assay | Bel 7402 | - | - | AFP colocalizes with Caspase-3 | |

| Co-immunoprecipitation | PLC/PRF/5 | Endogenous | - | AFP interacts with PTEN |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of Serum AFP using ELISA

This protocol outlines a standard sandwich ELISA for the quantitative measurement of AFP in human serum.

Caption: Workflow for AFP quantification by sandwich ELISA.

Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with a monoclonal antibody specific for AFP. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Sample Addition: Add 100 µL of standards, controls, and patient serum samples to the appropriate wells and incubate for 1-2 hours at room temperature.

-

Detection Antibody: Wash the wells and add 100 µL of a biotinylated anti-human AFP detection antibody to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the wells and add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20 minutes.

-

Substrate Addition: Wash the wells and add 100 µL of TMB substrate solution. Incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of AFP in the samples.

Co-immunoprecipitation (Co-IP) to Detect AFP-Protein Interactions

This protocol details the procedure to investigate the interaction between AFP and a putative binding partner (e.g., PTEN or caspase-3).

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-AFP antibody) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-PTEN or anti-caspase-3 antibody) to detect the interaction.

Conclusion

Alpha-Fetoprotein is a critical molecule in developmental and pathological processes. Its role as a tumor marker is well-established, but its direct involvement in signaling pathways that drive cancer progression highlights its potential as a therapeutic target. Understanding the intricacies of AFP's interactions with cellular machinery, as detailed in this guide, is paramount for the development of novel diagnostic and therapeutic strategies in oncology. Further research into the quantitative aspects of these interactions and the development of standardized protocols will continue to elucidate the complex biology of AFP.

This document is intended for research and informational purposes only and should not be used for clinical decision-making.

References

- 1. Structural basis for alpha fetoprotein-mediated inhibition of caspase-3 activity in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancercenter.com [cancercenter.com]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-fetoprotein: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

Afp-07: A Technical Guide to its Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of Afp-07, a potent and selective agonist for the prostacyclin receptor (IP receptor). This document details the quantitative binding data, experimental methodologies for its characterization, and the associated signaling pathways.

Introduction to this compound

This compound is a chemically stable 7,7-difluoroprostacyclin derivative. Its structural modifications confer high potency and selectivity for the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) family. The activation of the IP receptor by its natural ligand, prostacyclin (PGI2), or synthetic agonists like this compound, leads to a cascade of intracellular events that mediate various physiological effects, including vasodilation and inhibition of platelet aggregation.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Selectivity, on the other hand, refers to a ligand's ability to bind to a specific receptor type over others, which is crucial for minimizing off-target effects.

Quantitative Binding Data

The binding profile of this compound has been characterized through radioligand binding assays. The data reveals a high affinity for the prostacyclin (IP) receptor and significantly lower affinity for other prostanoid receptors.

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Prostacyclin (IP) | This compound | 0.561 | Mouse | [1] |

| Prostaglandin E1 (EP1) | This compound | > 100 | Mouse | [2] |

| Prostaglandin E2 (EP2) | This compound | > 100 | Mouse | [2] |

| Prostaglandin E3 (EP3) | This compound | > 100 | Mouse | [2] |

| Prostaglandin E4 (EP4) | This compound | > 10 | Mouse | [2] |

| Prostaglandin E4 (EP4) | This compound | ~15 | Mouse |

Table 1: Binding Affinity (Ki) of this compound for Prostanoid Receptors.

Signaling Pathway of this compound at the Prostacyclin (IP) Receptor

As an agonist of the prostacyclin (IP) receptor, this compound initiates a well-defined intracellular signaling cascade. The IP receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.

Upon binding of this compound to the IP receptor, the Gs alpha subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the final physiological response.

Experimental Protocols

The characterization of this compound's binding affinity and selectivity involves two primary types of experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay for Affinity and Selectivity Determination

This assay directly measures the binding of a radiolabeled ligand to a receptor. To determine the affinity of an unlabeled compound like this compound, a competition binding assay is performed.

Objective: To determine the inhibition constant (Ki) of this compound for the prostacyclin (IP) receptor and other prostanoid receptors.

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest (e.g., mouse IP, EP1, EP2, EP3, EP4 receptors).

-

Radioligand with high affinity for the target receptor (e.g., [3H]-iloprost for the IP receptor).

-

This compound (unlabeled competitor ligand).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor activation by an agonist. For Gs-coupled receptors like the IP receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the IP receptor.

Materials:

-

Host cells stably or transiently expressing the human IP receptor.

-

Cell culture medium and reagents.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or other formats).

Protocol:

-

Cell Culture: Plate the cells expressing the IP receptor in a multi-well plate and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor to allow for the accumulation of cAMP.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time at 37°C to stimulate cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this dose-response curve.

Conclusion

This compound is a highly potent and selective agonist for the prostacyclin (IP) receptor. Its high affinity for the IP receptor, coupled with its significantly lower affinity for other prostanoid receptors, underscores its potential as a specific pharmacological tool and a candidate for therapeutic development. The well-defined signaling pathway through Gs and cAMP provides a clear mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other IP receptor agonists.

References

In Vitro Profile of Afp-07: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afp-07 is a synthetic analog of prostacyclin (PGI2), characterized as a potent and selective agonist for the prostanoid IP and EP4 receptors.[1][2] Its chemical structure, a 7,7-difluoroprostacyclin derivative, confers high potency.[1][3][4] In vitro studies have been crucial in elucidating its pharmacological profile, particularly its effects on vascular tone and cell proliferation. This document provides a comprehensive overview of the key in vitro findings, experimental methodologies, and associated signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound, facilitating a comparison of its potency and efficacy with other relevant compounds.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Species | Reference |

| Potency vs. Iloprost | IP1 | ~15 times more potent | Mouse | [1] |

| Ki | EP4 | ~15 nM | Mouse | [1] |

Table 2: In Vitro Vasodilatory Effects of this compound

| Preparation | Parameter | This compound | PGE2 | Cicaprost | Iloprost | Reference |

| Piglet Saphenous Vein | Relative Potency | 6.1x less potent than PGE2 | Most Potent | 24x less potent than PGE2 | 138x less potent than PGE2 | [1] |

| Guinea-pig Aorta | Maximum Relaxation | >95% | - | >95% | 96±3% | [1] |

| Rabbit Saphenous Vein | LogIC50 Correlation with PGE2 | r²=0.87 | - | r²=0.85 | - | [1] |

Table 3: Effects of this compound on Vascular Permeability and Uterine Mass in Rats

| Parameter | Treatment | Result | Comparison | Reference |

| Evans Blue Concentration (Vascular Permeability) | This compound Infusion | Significantly higher than cicaprost | Less than PGE2 | [5] |

| Uterine Mass | This compound Infusion | Significantly heavier than vehicle | Similar to cPGI2 | [5] |

Experimental Protocols

This section details the methodologies for key in vitro experiments performed to characterize the activity of this compound.

Organ Bath Assay for Vasodilation

This protocol is designed to assess the vasodilatory effects of this compound on isolated arterial rings.

a. Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., rabbit, piglet, guinea pig) according to institutional guidelines.

-

Carefully dissect the desired artery (e.g., saphenous vein, aorta) and place it in cold Krebs-Henseleit solution.

-

Under a dissecting microscope, remove any adhering connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

b. Experimental Setup:

-

Mount the arterial rings in an organ bath or wire myograph system containing Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 at 37°C.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension.

-

During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.

c. Viability and Endothelium Integrity Check:

-

After equilibration, induce a contraction with a high potassium chloride (KCl) solution to verify the viability of the smooth muscle.

-

Wash the rings until they return to baseline tension.

-

Induce a submaximal contraction with a vasoconstrictor like phenylephrine.

-

Once a stable contraction is achieved, add acetylcholine (B1216132) to assess endothelium integrity. A relaxation of over 80% indicates intact endothelium.

d. Vasodilation Protocol:

-

Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine) to a stable plateau.

-

Add this compound in a cumulative manner, starting from a low concentration and increasing stepwise.

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the changes in tension using a force transducer and data acquisition system.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of vascular smooth muscle cells.

a. Cell Culture:

-

Isolate primary vascular smooth muscle cells from a suitable source (e.g., rabbit aorta) using enzymatic digestion.

-

Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

b. Proliferation Assay (MTT or BrdU):

-

Seed the VSMCs in 96-well plates and allow them to adhere.

-

Synchronize the cells by serum starvation for 24-48 hours.

-

Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known mitogen) and a negative control (vehicle).

-

Incubate for the desired period (e.g., 24-48 hours).

-

Assess cell proliferation using a standard method like the MTT assay (measures metabolic activity) or a BrdU incorporation assay (measures DNA synthesis).

c. Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of proliferation relative to the control.

-

Generate dose-response curves to determine the IC50 or EC50 of this compound.

Signaling Pathways and Visualizations

This compound exerts its effects primarily through the activation of prostanoid IP and EP4 receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades initiated by this compound are depicted below.

Caption: this compound signaling through IP and EP4 receptors.

Caption: Experimental workflow for organ bath vasodilation assay.

Caption: Experimental workflow for VSMC proliferation assay.

References

- 1. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 2. Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

The AFP-07 Cellular Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFP-07 is a potent and highly selective synthetic agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) integral to various physiological processes, including vasodilation and inhibition of platelet aggregation. This document provides an in-depth technical overview of the core cellular signaling cascade initiated by the binding of this compound to the IP receptor. It details the canonical signaling pathway involving Gs protein activation, subsequent adenylyl cyclase stimulation, and cyclic AMP (cAMP) production, leading to the activation of Protein Kinase A (PKA) and downstream phosphorylation events. This guide includes quantitative data for this compound and related compounds, detailed experimental protocols for studying this pathway, and visualizations of the signaling cascade and associated experimental workflows.

Introduction to this compound and the Prostacyclin (IP) Receptor

This compound is a 7,7-difluoroprostacyclin derivative that demonstrates high potency and selectivity as an agonist for the prostacyclin receptor, also known as the IP receptor. The IP receptor is a member of the seven-transmembrane GPCR superfamily and is the endogenous receptor for prostacyclin (PGI2), a lipid mediator involved in cardiovascular homeostasis. The activation of the IP receptor by agonists like PGI2 or this compound is a critical signaling event that primarily modulates vascular tone and platelet function.

The canonical signaling pathway for the IP receptor involves its coupling to the stimulatory G-protein (Gs). Upon agonist binding, a conformational change in the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream protein targets on serine or threonine residues, eliciting a cellular response.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound and the IP receptor signaling pathway. Data for other well-characterized IP receptor agonists are provided for comparative context.

Table 1: Ligand-Receptor Binding Affinity

| Compound | Receptor | Parameter | Value (nM) | Reference |

| This compound | Prostacyclin (IP) Receptor | K_i | 0.561 | [1] |

| Iloprost | Prostacyclin (IP) Receptor | K_i | 3.9 | |

| Treprostinil | Prostacyclin (IP) Receptor | K_i | 20 |

Table 2: Functional Potency in cAMP Production Assays

| Compound | Cell Line | Parameter | Value (nM) | Reference |

| Iloprost | Human Erythrocytes | EC_50 | ~25 | [2] |

| Treprostinil | Human Lung Fibroblasts | EC_50 | 64 | [2] |

| MRE-269 | Human Lung Fibroblasts | EC_50 | 200 | [2] |

Core Signaling Pathway of this compound

The primary signaling cascade initiated by this compound is the Gs-cAMP-PKA pathway.

-

Receptor Binding: this compound binds to the extracellular domain of the prostacyclin (IP) receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates and binds to adenylyl cyclase, an enzyme embedded in the plasma membrane, stimulating its catalytic activity.

-

cAMP Production: Activated adenylyl cyclase converts ATP into cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration.

-

PKA Activation: Four cAMP molecules bind to the two regulatory subunits of the inactive PKA holoenzyme. This binding causes a conformational change that releases the two catalytic subunits.

-

Substrate Phosphorylation: The active PKA catalytic subunits phosphorylate various downstream target proteins, such as the cAMP response element-binding protein (CREB), which in turn modulates gene transcription.

Caption: The this compound signaling cascade via the IP receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (K_i) of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the IP receptor.

Materials:

-

Cell membranes prepared from cells expressing the IP receptor.

-

Radioligand (e.g., [³H]-Iloprost).

-

Test compound (this compound).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a non-labeled agonist like PGI2), and competition (radioligand + serial dilutions of this compound).

-

Reagent Addition:

-

Add 50 µL of Binding Buffer to total binding wells.

-

Add 50 µL of non-labeled agonist to non-specific binding wells.

-

Add 50 µL of serially diluted this compound to competition wells.

-

-

Radioligand Addition: Add 50 µL of radioligand (at a concentration near its K_d) to all wells.

-

Membrane Addition: Add 150 µL of the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC_50, and then calculate the K_i using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (cAMP Assay)

This protocol measures the functional consequence of IP receptor activation by quantifying the production of intracellular cAMP.

Materials:

-

Whole cells expressing the IP receptor.

-

Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound.

-

Lysis Buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and grow to desired confluency.

-

Pre-incubation: Aspirate the growth medium and wash the cells. Add 50 µL of Stimulation Buffer and incubate for 30 minutes at 37°C.

-

Compound Stimulation: Add 50 µL of serially diluted this compound (or control) to the wells.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP accumulation.

-

Cell Lysis: Terminate the stimulation by adding Lysis Buffer as per the kit instructions.

-

cAMP Detection: Perform the cAMP measurement following the specific protocol of the chosen detection kit.

-

Data Analysis: Plot the measured signal (corresponding to cAMP concentration) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC_50 value.

Caption: Experimental workflow for a cell-based cAMP assay.

Western Blot for Phospho-CREB

This protocol detects the phosphorylation of the downstream effector CREB at Serine 133, a hallmark of PKA activation.

Materials:

-

Cell culture reagents and cells expressing the IP receptor.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or for various time points. Include an untreated control.

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold Lysis Buffer.

-

Scrape and collect the lysate. Clarify the lysate by centrifugation at 4°C.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total CREB.

-

Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Express the results as a ratio of phospho-CREB to total CREB.

References

An In-depth Technical Guide to the Downstream Signaling Targets of Alpha-fetoprotein (AFP)

Disclaimer: The user query specified "Afp-07." However, extensive database searches did not yield a recognized biological molecule or drug with this designation. The vast majority of relevant scientific literature points to "AFP," an abbreviation for Alpha-fetoprotein. This guide therefore proceeds under the assumption that the query pertains to the downstream signaling of Alpha-fetoprotein.

Introduction

Alpha-fetoprotein (AFP) is an oncofetal protein with a significant role in both fetal development and the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[1] Beyond its established use as a tumor marker, AFP is a multifaceted protein that actively participates in carcinogenesis by modulating a complex network of intracellular signaling pathways.[1] This guide provides a detailed overview of the key downstream signaling targets of AFP, intended for researchers, scientists, and professionals in drug development.

Core Signaling Pathways Modulated by AFP

AFP exerts its influence on cellular behavior primarily through interaction with its cell surface receptors, such as AFPR, and subsequent modulation of intracellular signaling cascades. These interactions can lead to increased cell proliferation, inhibition of apoptosis, enhanced metastasis, and immunomodulation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, growth, and proliferation, and is a major target of AFP signaling.

-

Mechanism of Activation: AFP has been shown to inhibit the activity of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/AKT pathway.[1] By inhibiting PTEN, AFP promotes the activation of PI3K and the subsequent phosphorylation and activation of AKT.[1]

-

Downstream Effects: Activated AKT phosphorylates a multitude of downstream targets, leading to:

-

Increased Cell Proliferation: By promoting the transition from the G1 to S phase of the cell cycle.

-

Inhibition of Apoptosis: Through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins.

-

Enhanced Metastasis: By increasing the expression of metastasis-related proteins such as matrix metalloproteinases (MMP2/9), CXC chemokine receptor 4 (CXCR4), and Vimentin, while downregulating E-cadherin.[2]

-

A common method to quantify the activation of the PI3K/AKT pathway in response to AFP is through Western blotting.

-

Cell Culture and Treatment: Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7) are cultured under standard conditions. Cells are then treated with varying concentrations of purified AFP for specific time points.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay to ensure equal loading of samples.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated PTEN (p-PTEN), total PTEN, and downstream targets like MMP2/9. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and the expression of target proteins is normalized to the loading control.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade activated by AFP, playing a crucial role in cell proliferation and differentiation.

-

Mechanism of Activation: The interaction of AFP with its receptor, AFPR, which can function as a G Protein-Coupled Receptor (GPCR), can lead to the activation of the ERK/MAPK pathway. This activation can also be a downstream consequence of PI3K/AKT pathway activation, highlighting the crosstalk between these two major signaling networks.

-

Downstream Effects: Activation of the MAPK/ERK pathway by AFP contributes to:

-

Tumor Invasion and Metastasis: By upregulating the expression of metastasis-related proteins.

-

Angiogenesis: Through the overexpression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

-

Cell Proliferation: By promoting the expression of oncogenes like c-fos and c-jun.

-

Caption: AFP signaling through PI3K/AKT and MAPK/ERK pathways.

Apoptosis-Related Signaling

AFP plays a significant role in protecting cancer cells from apoptosis through multiple mechanisms.

-

Caspase-3 Inhibition: AFP can directly interact with the active site of caspase-3, a key executioner caspase in the apoptotic cascade, thereby preventing its activation. Intracellular AFP can also bind to caspase-3, inhibiting the apoptosis signaling pathway.

-

Fas/FasL Pathway Suppression: AFP can suppress the human antigen R (HuR)-mediated Fas/Fas-associated death domain (FADD) extrinsic apoptotic pathway. This is achieved by AFP interacting with HuR, leading to its relocation from the nucleus to the cytoplasm, which in turn inhibits Fas translation.

-

p53/Bax/Cytochrome c Pathway Modulation: AFP has been shown to regulate the p53/Bax/cytochrome c/caspase-3 pathway to inhibit cell apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of AFP on downstream signaling targets.

Table 1: Effect of AFP on PI3K/AKT Pathway Components

| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |

| HepG2 | 10 µg/mL AFP | p-AKT (Ser473) | 2.5-fold increase | |

| Huh7 | 20 µg/mL AFP | PTEN | 0.4-fold decrease | |

| HepG2 | 10 µg/mL AFP | MMP9 | 3.1-fold increase |

Table 2: Effect of AFP on Apoptosis-Related Proteins

| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |

| SMMC-7721 | 5 µg/mL AFP | Cleaved Caspase-3 | 0.3-fold decrease | |

| Hep3B | 10 µg/mL AFP | Fas | 0.6-fold decrease | |

| SMMC-7721 | 5 µg/mL AFP | Bcl-2 | 1.8-fold increase |

Conclusion

Alpha-fetoprotein is not merely a passive biomarker but an active participant in oncogenesis. Its ability to modulate key signaling pathways, including the PI3K/AKT and MAPK/ERK cascades, and to inhibit apoptosis, underscores its significance as a therapeutic target. A comprehensive understanding of the downstream signaling targets of AFP is crucial for the development of novel therapeutic strategies aimed at disrupting its pro-tumorigenic functions in hepatocellular carcinoma and other AFP-producing malignancies. Future research should continue to elucidate the intricate network of AFP-mediated signaling to identify novel vulnerabilities for targeted therapies.

References

Structural Analysis of Alpha-Fetoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of Alpha-fetoprotein (AFP), a key glycoprotein (B1211001) implicated in oncogenesis and developmental biology. This document details the protein's structural characteristics, its role in cellular signaling, and the experimental protocols utilized for its study, aiming to furnish researchers, scientists, and drug development professionals with a thorough understanding of its core attributes.

Core Structural Features of Human Alpha-Fetoprotein

Alpha-fetoprotein is a single-chain glycoprotein with a distinct V-shaped architecture, comprised of three domains.[1] Its structure has been elucidated through cryo-electron microscopy (cryo-EM), providing high-resolution insights into its atomic composition. The key quantitative data from two significant structural depositions in the Protein Data Bank (PDB) are summarized below.

| Parameter | PDB ID: 7YIM[2][3] | PDB ID: 8X1N[4][5] |

| Resolution | 2.60 Å | 3.31 Å |

| Method | Electron Microscopy | Electron Microscopy |

| Total Structure Weight | 68.76 kDa | 70.44 kDa |

| Atom Count | 4,657 | 4,763 |

| Modeled Residue Count | 592 | 591 |

| Deposited Residue Count | 609 | 609 |

Signaling Pathways Modulated by Alpha-Fetoprotein

AFP is a known modulator of critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR cascade, which is central to cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. AFP has been shown to interact with and inhibit the tumor suppressor PTEN, a key negative regulator of the PI3K/Akt pathway. This interaction leads to the activation of Akt and downstream signaling.

Below is a diagram illustrating the activation of the PI3K/Akt signaling pathway by AFP.

Caption: AFP-mediated activation of the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the structural and functional aspects of AFP.

Structural Determination by Cryo-Electron Microscopy

The high-resolution structures of AFP (PDB IDs: 7YIM and 8X1N) were determined using single-particle cryo-electron microscopy. The general workflow for this technique is outlined below.

Caption: General workflow for Cryo-EM structural analysis of AFP.

A detailed experimental protocol for cryo-EM is beyond the scope of this guide, as it involves highly specialized equipment and expertise. However, the general steps include:

-

Protein Purification: Recombinant human AFP is expressed and purified to homogeneity.

-

Grid Preparation and Vitrification: The purified AFP solution is applied to EM grids and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the protein in its native state.

-

Data Collection: The vitrified samples are imaged in a cryo-electron microscope, collecting a large number of movies of the randomly oriented protein particles.

-

Image Processing: The collected movies are processed to correct for beam-induced motion, and individual particle images are selected. These particles are then classified and averaged to generate high-resolution 2D class averages and subsequently a 3D reconstruction of the protein.

-

Model Building and Refinement: An atomic model of AFP is built into the 3D density map and refined to fit the experimental data. The final model is validated for its geometric and stereochemical quality.

Analysis of PI3K/Akt Pathway Activation by Western Blot

Western blotting is a widely used technique to detect and quantify the phosphorylation status of key proteins in a signaling pathway, thereby assessing its activation.

Materials and Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of Akt, mTOR, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes) and treat with purified AFP at various concentrations and time points. Include appropriate controls (e.g., untreated cells, vehicle control).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt (Ser473), anti-total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins, normalized to the total protein levels, indicates the level of pathway activation.

Co-Immunoprecipitation of AFP and PTEN

Co-immunoprecipitation (Co-IP) is used to study protein-protein interactions. This protocol can be adapted to investigate the interaction between AFP and PTEN.

Materials and Reagents:

-

Co-IP lysis buffer (a non-denaturing buffer to preserve protein interactions)

-

Primary antibody against the "bait" protein (e.g., anti-AFP or anti-PTEN)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cell Lysis: Lyse cells expressing both AFP and PTEN with a non-denaturing Co-IP lysis buffer.

-

Pre-clearing (Optional): Incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-AFP) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in Laemmli buffer).

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-PTEN) to confirm the interaction. A band corresponding to PTEN in the sample immunoprecipitated with the AFP antibody would indicate an interaction between the two proteins.

Caption: Workflow for Co-Immunoprecipitation of AFP and PTEN.

References

Methodological & Application

Application Notes and Protocols for AFP-07 in Cell Culture

Disclaimer: The following experimental protocols and application notes are based on publicly available research on Alpha-Fetoprotein (AFP) and its peptide derivatives. The term "Afp-07" is not explicitly defined in the provided search results; therefore, these guidelines are formulated under the assumption that this compound is a peptide derived from AFP and are intended to serve as a general framework for researchers.

Introduction

Alpha-Fetoprotein (AFP) is a glycoprotein (B1211001) that plays a significant role in both fetal development and the progression of certain cancers.[1][2] Research into AFP and its derivatives has revealed its involvement in various cellular processes, including cell growth, differentiation, and apoptosis.[3][4] These protocols provide a comprehensive guide for the in vitro study of AFP-derived peptides, herein referred to as this compound, with a focus on their effects on cancer cell lines such as MCF-7 and T47D.

Data Presentation

Table 1: Effects of AFP Peptide on cAMP Levels in Breast Cancer Cell Lines

| Cell Line | Treatment | Time Point | Change in cAMP Level |

| MCF-7 | AFP peptide | < 1 hour | Rapid and transient increase |

| MCF-7 | AFP peptide | > 12 hours | Sustained increase (maximum at 12 hours) |

| T47D | AFP peptide | < 1 hour | Rapid and transient increase |

| T47D | AFP peptide | 12 to 48 hours | Sustained increase |

Source: Compiled from data in reference[5].

Table 2: Quantitative Parameters for AFP Detection

| Parameter | Value | Reference |

| Normal Serum AFP Levels (Adults) | < 10 ng/mL | |

| Mildly Elevated AFP Levels | 10–200 ng/mL | |

| Significantly Elevated AFP Levels | > 200 ng/mL | |

| Western Blot Starting Dilution (sc-166450) | 1:100 |

Experimental Protocols

Protocol 1: General Cell Culture of MCF-7 and T47D Cells

This protocol outlines the standard procedure for culturing MCF-7 and T47D human breast cancer cell lines, which are commonly used to study the effects of AFP peptides.

Materials:

-

MCF-7 or T47D cells

-

DMEM (Dulbecco's Modified Eagle Medium) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks (T-25 or T-75)

-

6-well, 24-well, or 96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.

-

Plating for Experiments: Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into appropriate culture plates (e.g., 96-well plate at 5,000-10,000 cells/well) for subsequent experiments.

Protocol 2: Treatment of Cells with this compound Peptide

This protocol describes the general steps for treating cultured cells with a peptide such as this compound.

Materials:

-

Cultured MCF-7 or T47D cells in appropriate plates

-

This compound peptide stock solution (concentration to be determined based on experimental needs)

-

Serum-free or complete growth medium

Procedure:

-

Prepare Treatment Media: Prepare serial dilutions of the this compound peptide in the desired medium (serum-free or complete growth medium). Include a vehicle control (medium without the peptide).

-

Cell Treatment: After the cells have adhered to the plate (typically 24 hours after seeding), remove the existing medium and replace it with the prepared treatment media.

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 12, 24, 48 hours) at 37°C and 5% CO₂.

-

Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cAMP measurement, Western blotting for signaling proteins, or apoptosis assays.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol is based on the finding that AFP peptide treatment modulates cAMP levels in breast cancer cells.

Materials:

-

Treated and control cells in culture plates

-

cAMP assay kit (e.g., ELISA-based)

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Cell Lysis: At the end of the treatment period, remove the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

cAMP Assay: Perform the cAMP assay on the cell lysates following the manufacturer's protocol. This typically involves a competitive immunoassay.

-

Data Analysis: Measure the signal (e.g., absorbance) using a plate reader and calculate the cAMP concentration based on a standard curve. Normalize the results to the protein concentration of the cell lysates.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol can be used to investigate the effect of this compound on signaling pathways such as PI3K/Akt and MAPK.

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for studying this compound effects.

References

- 1. Alpha-Fetoprotein Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. AFP Antibody | Cell Signaling Technology [cellsignal.com]

- 3. alpha-fetoprotein causes apoptosis in tumor cells via a pathway independent of CD95, TNFR1 and TNFR2 through activation of caspase-3-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-Fetoprotein Binding Mucin and Scavenger Receptors: An Available Bio-Target for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Afp-07 in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afp-07 is a synthetic analog of prostacyclin, specifically a 7,7-difluoroprostacyclin derivative. It functions as a highly potent and selective agonist for the prostacyclin receptor (IP receptor). Activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade results in vasodilation and inhibition of platelet aggregation. Due to these properties, this compound and other prostacyclin analogs are investigated for their therapeutic potential in conditions such as pulmonary arterial hypertension (PAH).

These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo models, with a focus on the widely used monocrotaline-induced pulmonary hypertension model in rats.

Mechanism of Action: Prostacyclin Signaling Pathway

This compound exerts its biological effects by binding to and activating the prostacyclin (IP) receptor. The downstream signaling cascade is pivotal to its vasodilatory and anti-platelet actions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and comparative prostacyclin analogs in preclinical models. This data is essential for experimental design and interpretation.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species |

| This compound | IP | 0.561 | Mouse |

| Iloprost | IP | 4 | Human |

| Beraprost | IP | 32 | Human |

| Treprostinil | IP | 39 | Human |

Table 2: In Vivo Hemodynamic Effects in Monocrotaline-Induced PAH Rat Model